molecular formula C12H8ClNO3S B2939308 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 379254-57-6

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid

Cat. No. B2939308
CAS RN: 379254-57-6
M. Wt: 281.71
InChI Key: IZVSYFRATKXUQC-UHFFFAOYSA-N
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Description

“4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a chloro group attached to a benzene ring, which is also attached to a carboxylic acid group. Additionally, it has a thiophene ring attached to an amide group .


Synthesis Analysis

The synthesis of such compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura (SM) coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the oxidation of thiophene-2-carboxaldehyde or more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is likely to be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic structure, while the thiophene ring introduces a five-membered heterocyclic component .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It could also be involved in reactions leading to the synthesis of highly substituted thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group could make it acidic, and the chloro group could make it more reactive .

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

In the realm of anti-inflammatory and analgesic medications, thiophene compounds are being explored for their efficacy. They may offer new pathways for treating chronic inflammation and pain management, potentially leading to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor and Anticancer Research

Thiophene derivatives, including our compound of interest, are being investigated for their antitumor and anticancer activities. Their ability to inhibit cancer cell growth makes them valuable in the search for more effective cancer therapies .

Material Science: Corrosion Inhibition

In material science , thiophene compounds are utilized as corrosion inhibitors . They help protect metals from corrosion, which is essential for extending the life of metal structures and components .

Organic Electronics: OLEDs and OFETs

Thiophene-based molecules are pivotal in the advancement of organic electronics , particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These applications are transforming the way we use and interact with electronic devices .

Estrogen Receptor Modulation

Some thiophene derivatives act as estrogen receptor modulators . This application is significant in the treatment of hormone-related conditions and in the study of hormone-driven cancers .

Kinase Inhibition

Lastly, the role of thiophene derivatives in kinase inhibition is a promising field. Kinases are enzymes that play a critical role in the regulation of cell functions, and their inhibition can be a strategy in treating diseases like cancer .

Future Directions

The future directions for “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” could involve further exploration of its synthesis, reactions, and potential applications. For instance, it could be used to synthesize new materials with desirable electronic and optoelectronic properties . Additionally, its mechanism of action could be studied further to understand its potential therapeutic effects .

properties

IUPAC Name

4-chloro-3-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-8-4-3-7(12(16)17)6-9(8)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSYFRATKXUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid

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